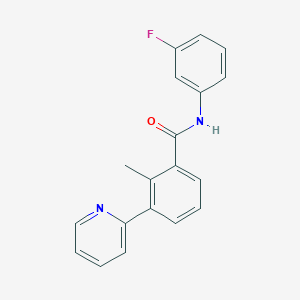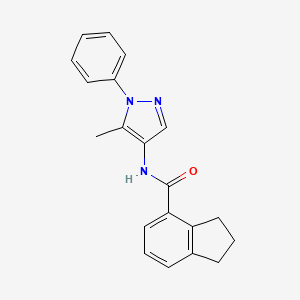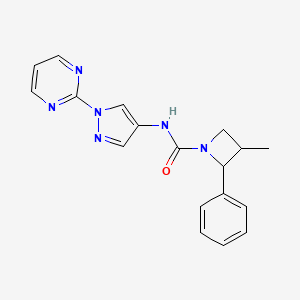
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide (FPyB) is a chemical compound that belongs to the class of benzamides. FPyB is a potent and selective inhibitor of the protein kinase CK1δ, which is a serine/threonine kinase that regulates many cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling pathway.
Mecanismo De Acción
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide acts as a selective inhibitor of CK1δ by binding to the ATP-binding pocket of the kinase domain. By inhibiting CK1δ, this compound can regulate various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the regulation of circadian rhythm, cell cycle progression, DNA damage response, and apoptosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, which allows for specific inhibition of the kinase. However, this compound also has some limitations, including its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide, including the development of more potent and selective CK1δ inhibitors, the investigation of this compound's potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of this compound's role in other cellular processes beyond circadian rhythm, DNA damage response, and Wnt signaling pathway. Additionally, the development of this compound analogs with improved pharmacological properties, such as longer half-life and better bioavailability, could enhance its potential as a therapeutic agent.
Métodos De Síntesis
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide can be synthesized using a multistep process that involves the reaction of 3-fluorobenzoyl chloride with 2-methylpyridine in the presence of a base to form 3-fluoro-N-(2-methylpyridin-3-yl)benzamide. The resulting intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide has been extensively studied in various scientific research fields, including circadian rhythm, cancer, and neurodegenerative diseases. In circadian rhythm research, this compound has been shown to regulate the activity of CK1δ, which is a key regulator of the circadian clock. This compound has also been studied as a potential anticancer agent, as CK1δ has been implicated in the development of various cancers. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c1-13-16(18-10-2-3-11-21-18)8-5-9-17(13)19(23)22-15-7-4-6-14(20)12-15/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKANZMTFIUJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![N-[3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]methanesulfonamide](/img/structure/B7663321.png)

![3-chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663342.png)
![2-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluoroaniline](/img/structure/B7663353.png)
![N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B7663361.png)
![4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)

![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)

![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)

![3,4-Dimethyl-5-[(2-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663407.png)
![2-fluoro-4-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663414.png)
